![molecular formula C21H16O2S B14335519 2-Phenyl-10'H-spiro[cyclopropane-1,9'-thioxanthene]-10',10'-dione CAS No. 101220-45-5](/img/structure/B14335519.png)
2-Phenyl-10'H-spiro[cyclopropane-1,9'-thioxanthene]-10',10'-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Phenyl-10’H-spiro[cyclopropane-1,9’-thioxanthene]-10’,10’-dione is a complex organic compound characterized by its unique spiro structure, which involves a cyclopropane ring fused to a thioxanthene core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-10’H-spiro[cyclopropane-1,9’-thioxanthene]-10’,10’-dione typically involves the reaction of fluorene-9-one azine with dimethyloxosulfonium methylide, yielding the desired spiro compound through a Corey–Chaykovsky reaction . This reaction is known for its efficiency in forming spiro compounds with high yields.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity on an industrial scale.
Análisis De Reacciones Químicas
Types of Reactions
2-Phenyl-10’H-spiro[cyclopropane-1,9’-thioxanthene]-10’,10’-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxanthene core to its corresponding reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the thioxanthene core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced thioxanthenes, and substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
2-Phenyl-10’H-spiro[cyclopropane-1,9’-thioxanthene]-10’,10’-dione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Investigated for its potential therapeutic properties, including antifungal, antibacterial, and antiviral activities.
Mecanismo De Acción
The mechanism of action of 2-Phenyl-10’H-spiro[cyclopropane-1,9’-thioxanthene]-10’,10’-dione involves its interaction with specific molecular targets and pathways. The compound’s unique spiro structure allows it to fit into enzyme active sites or interact with proteins, potentially inhibiting their function. The cyclopropane ring and thioxanthene core play crucial roles in these interactions, contributing to the compound’s biological activity.
Comparación Con Compuestos Similares
Similar Compounds
Spiro[fluorene-9,9’-xanthene]: Similar spiro structure but with a fluorene core instead of thioxanthene.
Spiro[acridine-9,9’-fluorene]: Contains an acridine and fluorene core, used in photoluminescent materials.
Uniqueness
2-Phenyl-10’H-spiro[cyclopropane-1,9’-thioxanthene]-10’,10’-dione is unique due to its combination of a cyclopropane ring and a thioxanthene core, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.
Propiedades
Número CAS |
101220-45-5 |
|---|---|
Fórmula molecular |
C21H16O2S |
Peso molecular |
332.4 g/mol |
Nombre IUPAC |
2-phenylspiro[cyclopropane-1,9'-thioxanthene] 10',10'-dioxide |
InChI |
InChI=1S/C21H16O2S/c22-24(23)19-12-6-4-10-16(19)21(17-11-5-7-13-20(17)24)14-18(21)15-8-2-1-3-9-15/h1-13,18H,14H2 |
Clave InChI |
SRVORAMSTCAHNL-UHFFFAOYSA-N |
SMILES canónico |
C1C(C12C3=CC=CC=C3S(=O)(=O)C4=CC=CC=C24)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


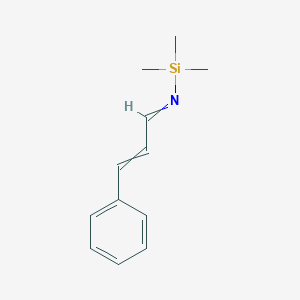

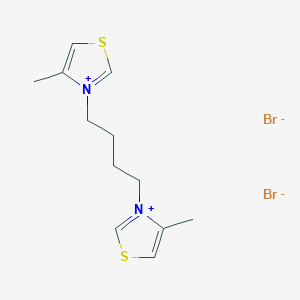

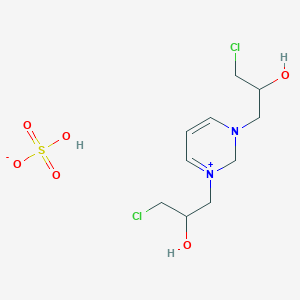
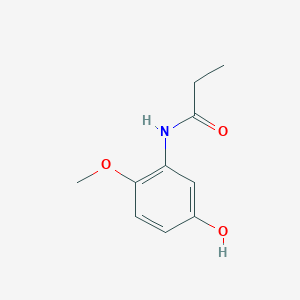
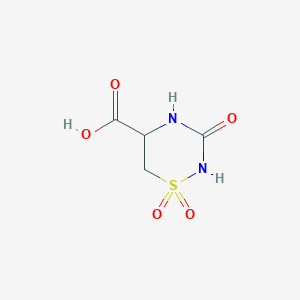
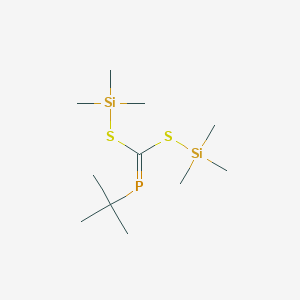
![1-Chloro-N-[chloro(dimethyl)silyl]-1,1-dimethyl-N-phenylsilanamine](/img/structure/B14335509.png)
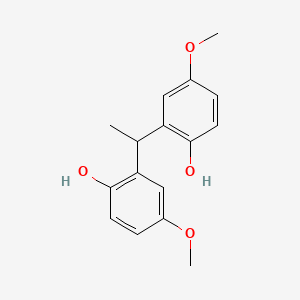
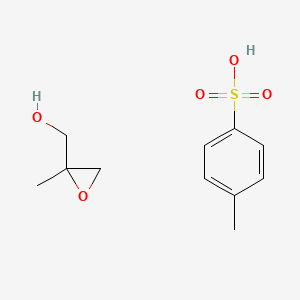
![(3aR,4R,9bR)-4-phenyl-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinoline](/img/structure/B14335532.png)
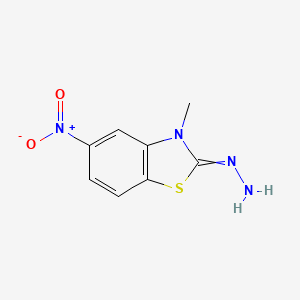
![1-[2-Oxo-2-(pyridin-4-yl)ethyl]pyridin-1-ium iodide](/img/structure/B14335541.png)
